Methyl 2-[(4-bromo-2-chlorophenyl)amino]-3,4-difluoro-5-nitrobenzoate
Overview
Description
Methyl 2-[(4-bromo-2-chlorophenyl)amino]-3,4-difluoro-5-nitrobenzoate is a complex organic compound characterized by its unique chemical structure
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Related compounds have been shown to affect a variety of biological activities, suggesting that they may influence multiple biochemical pathways .
Pharmacokinetics
Similar compounds have been shown to have high gi absorption and are bbb permeant . These properties can impact the bioavailability of the compound.
Result of Action
Related compounds have been shown to have a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
It’s worth noting that environmental factors such as temperature, ph, and the presence of other substances can potentially influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(4-bromo-2-chlorophenyl)amino]-3,4-difluoro-5-nitrobenzoate typically involves multiple steps, starting with the preparation of the core benzoate structure. The process often includes:
Nitration: Introduction of the nitro group to the benzoate ring.
Halogenation: Incorporation of bromine and chlorine atoms.
Amination: Attachment of the amino group to the phenyl ring.
Esterification: Formation of the methyl ester group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-bromo-2-chlorophenyl)amino]-3,4-difluoro-5-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogen atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the aromatic ring.
Scientific Research Applications
Methyl 2-[(4-bromo-2-chlorophenyl)amino]-3,4-difluoro-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-2-(4-chlorophenyl)acetate
- Methyl 2-bromo-2-(4-fluorophenyl)acetate
- Methyl 2-bromo-2-(4-methoxyphenyl)acetate
Uniqueness
Methyl 2-[(4-bromo-2-chlorophenyl)amino]-3,4-difluoro-5-nitrobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both halogen atoms and nitro groups, along with the amino and ester functionalities, makes it a versatile compound for various applications.
Properties
IUPAC Name |
methyl 2-(4-bromo-2-chloroanilino)-3,4-difluoro-5-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClF2N2O4/c1-24-14(21)7-5-10(20(22)23)11(17)12(18)13(7)19-9-3-2-6(15)4-8(9)16/h2-5,19H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEODSKGOLLVEHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1NC2=C(C=C(C=C2)Br)Cl)F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClF2N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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